ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate
Brand Name: Vulcanchem
CAS No.: 21779-31-7
VCID: VC8412853
InChI: InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3/b11-9+
SMILES: CCOC(=O)C=C1CCC2=CC=CC=C21
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol

ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate

CAS No.: 21779-31-7

Cat. No.: VC8412853

Molecular Formula: C13H14O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate - 21779-31-7

Specification

CAS No. 21779-31-7
Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
IUPAC Name ethyl (2E)-2-(2,3-dihydroinden-1-ylidene)acetate
Standard InChI InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3/b11-9+
Standard InChI Key KRGWQDMTJGWQFM-PKNBQFBNSA-N
Isomeric SMILES CCOC(=O)/C=C/1\CCC2=CC=CC=C21
SMILES CCOC(=O)C=C1CCC2=CC=CC=C21
Canonical SMILES CCOC(=O)C=C1CCC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a 2,3-dihydro-1H-inden-1-ylidene group linked to an ethyl acetate group via a conjugated double bond in the (1E)-configuration. This configuration ensures planar geometry at the α,β-unsaturated ester, influencing both reactivity and intermolecular interactions . The molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol. Key identifiers include:

PropertyValue
IUPAC NameEthyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate
CAS NumberNot formally assigned
SMILESCCOC(=O)C=C1C2CCCC2C=C1
InChIKeyPending experimental validation

The indene backbone introduces rigidity, while the ester group enhances solubility in organic solvents such as dichloromethane and methanol .

Spectroscopic Signatures

Although experimental spectral data for this compound is unavailable, analogs like ethyl 2-cyclopropylideneacetate ( ) and methylene-cycloalkylacetates ( ) provide reference points:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).

  • ¹H NMR: Characteristic signals for the indene protons (δ 6.5–7.2 ppm, aromatic), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O), and conjugated double bond (δ 5.8–6.3 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a two-step sequence:

  • Formation of the Indenylidene Core: Cyclohexenone derivatives undergo α,α′-dialkylation to generate the bicyclic indene structure.

  • Olefination and Esterification: Wittig or Horner-Wadsworth-Emmons reactions introduce the α,β-unsaturated ester moiety .

Stepwise Synthesis

A representative protocol, adapted from MCA syntheses ( ), involves:

  • Alkylation of 1-(Cyclohex-1-en-1-yl)pyrrolidine:
    Reacting 1-(cyclohex-1-en-1-yl)pyrrolidine with ethyl bromoacetate in the presence of a base (e.g., LDA) yields the intermediate ketone.

  • Olefination:
    Treating the ketone with ethyl diethylphosphonoacetate under basic conditions (e.g., NaH) produces the (E)-configured α,β-unsaturated ester .

  • Purification:
    Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~65% yield.

Critical Parameters:

  • Temperature control (<0°C during alkylation) prevents side reactions.

  • Use of anhydrous solvents ensures high olefination efficiency .

Physicochemical Properties

Thermodynamic Data

Analogous compounds suggest the following properties:

PropertyValueSource Analog
Density~1.15 g/cm³Ethyl cyclopropylideneacetate
Boiling Point~245–250°C (extrapolated)Indene derivatives
LogP~2.8 (predicted)Calculated via ChemAxon

The conjugated system lowers the LUMO energy, enhancing electrophilic reactivity at the β-carbon .

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